Meta-Fluorine Substitution Lowers Deprotonation Energy Relative to Non-Fluorinated Benzenesulfonic Acid
Quantum chemical calculations demonstrate that fluorination significantly reduces the activation energy (Ea) for sulfonic acid group deprotonation. Using pentafluorobenzenesulfonic acid (5FBSA) as a model for the fluorinated class, the Ea of deprotonation was lower than that of benzenesulfonic acid (BSA), indicating a stabilized deprotonated state [1]. This class-level effect, attributed to fluorine's strong electron-withdrawing capacity, implies that 3-fluorobenzenesulfonic acid will exhibit a lower Ea compared to its non-fluorinated counterpart [2].
| Evidence Dimension | Activation energy (Ea) of deprotonation |
|---|---|
| Target Compound Data | Ea lower than BSA (value not explicitly quantified for mono-fluoro analog) |
| Comparator Or Baseline | Benzenesulfonic acid (BSA) - Ea (value not provided in study) |
| Quantified Difference | Ea(5FBSA) < Ea(BSA); fluorination lowers Ea |
| Conditions | Quantum chemical calculations at hydration level of three water molecules |
Why This Matters
Lower deprotonation energy translates to enhanced acidity and faster proton transfer kinetics, which can improve catalytic efficiency in acid-catalyzed reactions.
- [1] Fukushima, A., et al. Ab initio studies of the effect of the fluorination on deprotonation reaction of the benzene sulfonic acid. Journal of Molecular Modeling, 2020, 26, 127. View Source
- [2] Fukushima, A., et al. Ab initio studies of the effect of the fluorination on deprotonation reaction of the benzene sulfonic acid. Journal of Molecular Modeling, 2020, 26, 127. View Source
